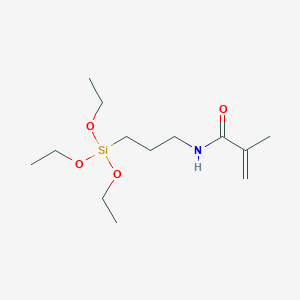

(3-Methacrylamidopropyl)triethoxysilane, tech-95

概要

説明

(3-Methacrylamidopropyl)triethoxysilane, tech-95 is an organosilicon compound with the molecular formula C13H27NO4Si. It is a versatile chemical used primarily as a surface treatment agent and adhesive, enhancing the wettability and adhesion of various materials such as metals, plastics, and rubber. This compound combines the reactivity of a methacrylamide group with the functionality of a triethoxysilane moiety, making it valuable in various scientific and industrial applications.

準備方法

(3-Methacrylamidopropyl)triethoxysilane, tech-95 is typically synthesized through the reaction of silane with 3-methacrylamidopropyl ester. The process involves multiple steps, including reaction, extraction, and purification . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to achieve large-scale synthesis .

化学反応の分析

Hydrolysis of Triethoxysilane Groups

The triethoxysilane (-Si-OCH₂CH₃) groups undergo hydrolysis in aqueous or moisture-containing environments to form reactive silanol (-Si-OH) species:

Key Factors Influencing Hydrolysis:

-

pH : Acidic or basic conditions accelerate hydrolysis.

-

Catalysts : Trace acids (e.g., acetic acid) or bases enhance reaction rates .

-

Temperature : Elevated temperatures (~50–120°C) promote complete hydrolysis .

Table 1: Hydrolysis Conditions and Outcomes

Condensation and Siloxane Bond Formation

Hydrolyzed silanol groups condense with surface hydroxyl groups (-OH) on substrates (e.g., glass, metals) or other silanols to form covalent siloxane (-Si-O-Si-) networks:

Substrate Compatibility:

Critical Notes:

-

Multilayer adsorption occurs at concentrations >0.25%, forming interpenetrating networks .

-

Post-condensation curing (120°C for 30–90 mins) enhances crosslink density .

Radical Polymerization of Methacrylamide Group

The methacrylamide moiety (-NHC(O)C(CH₃)=CH₂) undergoes radical-initiated polymerization, enabling covalent integration into organic matrices:

Reaction Parameters:

-

Initiators : Peroxides (e.g., benzoyl peroxide) or UV light .

-

Temperature : 60–80°C for thermal initiation; room temperature for UV curing.

Applications:

Interfacial Bonding in Composite Systems

The compound bridges organic-inorganic interfaces through dual reactivity:

-

Silanol-Substrate Bonding : Covalent attachment to metal oxides (e.g., SiO₂, TiO₂) .

-

Methacrylamide-Polymer Interaction : Radical grafting with vinyl monomers (e.g., styrene, acrylates) .

Table 2: Performance in Composite Systems

| Composite Type | Key Benefit | Reference |

|---|---|---|

| Lithium-ion batteries | Enhanced ion diffusion in solid electrolytes | |

| Biomedical devices | Improved biomolecule immobilization | |

| Epoxy adhesives | Increased mechanical strength |

Reactivity with Environmental Factors

-

Moisture Sensitivity : Reacts exothermically with water, releasing ethanol .

-

Storage Stability : Polymerizes at >25°C; requires storage at 0–5°C in inert atmospheres .

Toxicological Considerations During Reactions

科学的研究の応用

Applications Overview

-

Surface Modification

- Functionality : Enhances adhesion between organic and inorganic materials.

- Use Cases : Commonly used in the modification of glass, metals, and ceramics to improve bonding properties in composites and coatings.

-

Adhesives and Sealants

- Functionality : Acts as a coupling agent to promote adhesion in polymer matrices.

- Use Cases : Utilized in the formulation of adhesives for automotive and construction applications where strong bonding is crucial.

-

Biomedical Applications

- Functionality : Provides biocompatibility and enhances the mechanical properties of biomaterials.

- Use Cases : Used in drug delivery systems and tissue engineering scaffolds due to its methacrylamide functionality that allows for polymerization and crosslinking.

-

Composite Materials

- Functionality : Improves dispersion of fillers and enhances the mechanical strength of composites.

- Use Cases : Incorporated into polymer composites for aerospace and automotive industries to achieve lightweight yet strong materials.

-

Coatings

- Functionality : Enhances water repellency and durability of coatings.

- Use Cases : Applied in protective coatings for electronics and outdoor equipment to provide resistance against moisture and chemicals.

Data Table of Applications

| Application Area | Functionality | Specific Use Cases |

|---|---|---|

| Surface Modification | Enhances adhesion | Bonding glass, metals, ceramics |

| Adhesives and Sealants | Coupling agent | Automotive adhesives |

| Biomedical Applications | Biocompatibility | Drug delivery systems, tissue scaffolds |

| Composite Materials | Filler dispersion | Aerospace components |

| Coatings | Water repellency | Protective coatings for electronics |

Case Study 1: Surface Modification in Composites

In a study conducted by Gelest Inc., (3-Methacrylamidopropyl)triethoxysilane was applied as a surface modifier for silica-filled epoxy composites. The results demonstrated a significant improvement in tensile strength and modulus compared to untreated composites, showcasing its effectiveness as a coupling agent .

Case Study 2: Biomedical Applications

Research published in the Journal of Biomedical Materials Research highlighted the use of (3-Methacrylamidopropyl)triethoxysilane in creating methacrylate-based hydrogels for drug delivery. The incorporation of this silane improved the mechanical properties of the hydrogels while maintaining biocompatibility, making them suitable for medical applications .

Case Study 3: Coatings Performance

A comparative analysis on the performance of coatings treated with (3-Methacrylamidopropyl)triethoxysilane showed enhanced water repellency and chemical resistance. The treated surfaces exhibited lower moisture absorption rates, which is critical for extending the lifespan of outdoor equipment .

作用機序

The mechanism of action of (3-Methacrylamidopropyl)triethoxysilane, tech-95 involves its ability to form durable bonds between organic and inorganic materials . The hydrolyzable group of the compound forms stable condensation products with siliceous surfaces and other oxides, while the organofunctional group alters the wetting or adhesion characteristics of the substrate . This dual functionality allows it to effectively modify the interfacial region and enhance the overall properties of the material .

類似化合物との比較

(3-Methacrylamidopropyl)triethoxysilane, tech-95 is unique due to its combination of a methacrylamide group and a triethoxysilane moiety. Similar compounds include:

(3-Methacryloxypropyl)trimethoxysilane: This compound also contains a methacrylate group but differs in the type of silane group attached.

(3-Aminopropyl)triethoxysilane: This compound has an amino group instead of a methacrylamide group, which affects its reactivity and applications.

(3-Chloropropyl)triethoxysilane: This compound contains a chloro group, making it suitable for different types of chemical modifications.

These compounds share some similarities in their applications but differ in their specific functional groups and reactivity, making this compound unique in its versatility and range of applications.

生物活性

(3-Methacrylamidopropyl)triethoxysilane, tech-95, is an organosilane compound with the chemical formula CHNOSi and CAS number 109213-85-6. This compound has garnered attention for its potential applications in various fields, including biomedicine, materials science, and surface chemistry. Its biological activity is of particular interest due to its interactions with biological systems and potential uses in antimicrobial coatings and drug delivery systems.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Weight | 289.443 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 367.0 ± 34.0 °C |

| Flash Point | 175.7 ± 25.7 °C |

| LogP | 1.91 |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C |

Antimicrobial Properties

Research indicates that (3-Methacrylamidopropyl)triethoxysilane can exhibit antimicrobial properties when incorporated into polymeric matrices or coatings. The mechanism of action is believed to involve disruption of bacterial cell membranes through electrostatic interactions between the positively charged silane and negatively charged bacterial surfaces, leading to cell lysis and death .

A study demonstrated that surfaces modified with silane compounds showed significant reductions in bacterial adhesion and biofilm formation, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest that (3-Methacrylamidopropyl)triethoxysilane could be effectively used in developing antimicrobial coatings for medical devices .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while (3-Methacrylamidopropyl)triethoxysilane can effectively kill bacteria, it may also pose risks to mammalian cells at higher concentrations. In vitro studies have shown that concentrations above 100 μg/mL can lead to significant cytotoxic effects on human fibroblast cells, indicating a need for careful dosage management in applications involving human tissues .

Coating Applications

In a case study focusing on dental materials, (3-Methacrylamidopropyl)triethoxysilane was used as a functional monomer in the synthesis of dental adhesives. The resulting materials exhibited enhanced bonding strength to dentin and enamel while also providing antimicrobial properties that reduced biofilm formation on dental surfaces .

Drug Delivery Systems

Another research project explored the use of (3-Methacrylamidopropyl)triethoxysilane in mesoporous silica nanoparticles for drug delivery applications. The study found that these nanoparticles could effectively encapsulate antibiotics and release them in a controlled manner, significantly enhancing the therapeutic efficacy against bacterial infections while minimizing systemic toxicity .

特性

IUPAC Name |

2-methyl-N-(3-triethoxysilylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-14-13(15)12(4)5/h4,6-11H2,1-3,5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJISAEASWJKEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C(=C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343103 | |

| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109213-85-6 | |

| Record name | 2-Propenamide, 2-methyl-N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide,2-methyl-N-[3-(triethoysilyl)propyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。